molecular formula C5H10ClNO4 B613092 (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride CAS No. 201212-79-5

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride

Cat. No.: B613092
CAS No.: 201212-79-5
M. Wt: 183.59
InChI Key: MGQOSZSPKMBSRW-PGMHMLKASA-N
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Description

(2R)-3-Acetyloxy-2-aminopropanoic acid hydrochloride, also known as O-Acetyl-L-serine hydrochloride, is a chiral amino acid derivative with the molecular formula C₅H₁₀ClNO₄ (MW: 183.59 g/mol) and CAS numbers 66638-22-0 and 201212-79-5 . It is structurally characterized by an acetylated hydroxyl group on the β-carbon of serine, forming a 3-acetyloxy substituent, and a protonated amine group stabilized by a hydrochloride counterion. This compound serves as a critical substrate in enzymatic studies, particularly for cysteine synthase and β-substituted alanine synthase in plants and bacteria, where it participates in sulfur assimilation pathways .

Key physicochemical properties include solubility in polar solvents like ethanol and water, with a recommended storage temperature of -20°C to maintain stability . Its stereochemistry (2R configuration) is essential for its biological activity, as enzymatic systems often exhibit high specificity for the L-serine backbone .

Properties

IUPAC Name

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQOSZSPKMBSRW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride typically involves the esterification of 2-amino-3-hydroxypropanoic acid followed by acetylation. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is used in studies involving enzyme kinetics and protein modification.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride involves its interaction with specific molecular targets. The acetyl group can be transferred to other molecules, modifying their activity. This compound may also interact with enzymes, altering their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Amino Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes References
(2R)-3-Acetyloxy-2-aminopropanoic acid hydrochloride C₅H₁₀ClNO₄ 183.59 66638-22-0 Acetyloxy group at β-carbon; hydrochloride salt Enzyme substrate for cysteine synthase
(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride C₉H₁₂ClNO₃ 217.65 132201-32-2 Phenyl group at β-carbon; hydroxyl at α-carbon Intermediate in chiral drug synthesis
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride C₆H₁₃ClFNO₂ 185.60 2193054-90-7 Fluorine and methyl substituents on side chain Small-molecule scaffold for drug discovery
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride C₅H₁₂ClNO₃ 169.61 1800300-79-1 Methoxy group at β-carbon; methyl ester Building block for peptidomimetics
(2R,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride C₄H₈ClNO₅ 185.57 Not provided Hydroxyl and carboxyl groups on adjacent carbons Synthetic intermediate for chelating agents

Structural and Functional Differences

Substituent Effects on Reactivity: The acetyloxy group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., by sulfide in cysteine synthase) . In contrast, the methoxy group in (R)-methyl 2-amino-3-methoxypropanoate hydrochloride reduces electrophilicity, making it more stable but less reactive in similar enzymatic contexts . The fluorine atom in (2R)-2-amino-3-fluoro-4-methylpentanoic acid hydrochloride introduces steric and electronic effects, altering binding affinity in protein-ligand interactions .

Stereochemical Influence: The (2R,3S) configuration in 3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride creates a rigid chiral center, critical for its role as a synthetic intermediate in taxane derivatives (e.g., paclitaxel side-chain analogs) .

Solubility and Stability: Hydrochloride salts universally improve water solubility across these compounds. However, the phenyl group in (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride introduces hydrophobicity, requiring organic-aqueous solvent mixtures for dissolution .

Biological Activity

(2R)-3-acetyloxy-2-aminopropanoic acid; hydrochloride is a compound with significant biochemical and pharmacological properties. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • IUPAC Name : (2R)-3-acetyloxy-2-aminopropanoic acid
  • Molecular Formula : C5H9ClN2O3
  • CAS Number : 119864-22-1

The biological activity of (2R)-3-acetyloxy-2-aminopropanoic acid is primarily attributed to its interactions with various enzymes and cellular pathways. Key points include:

  • Enzyme Interaction : It acts as a substrate for alanine dehydrogenase, facilitating the reversible oxidative deamination process, which converts the compound to pyruvate and ammonia.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells, such as human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells.

Cellular Effects

The compound exhibits several notable effects on cellular functions:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that (2R)-3-acetyloxy-2-aminopropanoic acid can significantly reduce the growth of certain cancer cell lines, suggesting potential as an anti-cancer agent.
  • Metabolic Pathway Involvement : It plays a role in critical metabolic pathways like glycolysis and the citric acid cycle, interacting with enzymes such as pyruvate kinase.

Dosage Effects

The biological activity varies with dosage:

  • Low Doses : Beneficial effects on cellular metabolism and function have been observed at lower concentrations.
  • Threshold Effects : Significant activity may only be evident above certain concentration thresholds, indicating a need for careful dosage management in therapeutic applications.

Transport and Distribution

The transport mechanisms for (2R)-3-acetyloxy-2-aminopropanoic acid involve specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is crucial for its uptake into cells, influencing its bioavailability and efficacy in biological systems.

Subcellular Localization

This compound is found in various subcellular compartments, including:

Subcellular CompartmentFunction
CytoplasmMetabolic reactions
MitochondriaEnergy production and metabolic regulation

The localization affects its interaction with cellular machinery and overall biological activity.

Study 1: Anti-Cancer Activity

In a controlled laboratory setting, (2R)-3-acetyloxy-2-aminopropanoic acid was tested on A549 and MCF-7 cell lines. Results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 100 µM. The study concluded that this compound may serve as a potential therapeutic agent in oncology.

Study 2: Metabolic Effects in Animal Models

Research involving animal models demonstrated that administration of (2R)-3-acetyloxy-2-aminopropanoic acid influenced metabolic parameters positively. At low doses, it enhanced glucose metabolism and improved overall metabolic health markers in rodents.

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